molecular formula C12H13ClN2O B1520486 2-amino-N-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1240526-11-7

2-amino-N-(naphthalen-1-yl)acetamide hydrochloride

Cat. No. B1520486
M. Wt: 236.7 g/mol
InChI Key: DGUKPHFAODEZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-(naphthalen-1-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.70 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 2- (oxan-2-yl) acetic anhydride in the presence of a catalyst. Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(naphthalen-1-yl)acetamide hydrochloride” can be represented by the InChI code: 1S/C12H13ClN2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H2,14,15) .


Chemical Reactions Analysis

The chemical reactivity of similar compounds involves various condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .


Physical And Chemical Properties Analysis

“2-amino-N-(naphthalen-1-yl)acetamide hydrochloride” is a powder . Its solubility information is not available .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds containing the naphthalen-1-yl acetamide structure have been extensively studied for their potential medicinal properties. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase N, showing significant anti-angiogenic activity, which could have implications in cancer therapy by inhibiting tumor growth and metastasis (Lee et al., 2005). Additionally, acetamide derivatives have been investigated for their anti-HIV properties through density functional theory studies, suggesting potential roles in designing new anti-HIV drugs (Oftadeh et al., 2013).

Organic Synthesis and Catalysis

The utility of naphthalen-1-yl acetamide derivatives in organic synthesis and catalysis has also been explored. For example, nano magnetite (Fe3O4) served as an efficient and robust catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation, demonstrating the versatility of these compounds in facilitating organic reactions (Mokhtary & Torabi, 2017).

Safety And Hazards

When handling “2-amino-N-(naphthalen-1-yl)acetamide hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-amino-N-naphthalen-1-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11;/h1-7H,8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUKPHFAODEZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(naphthalen-1-yl)acetamide hydrochloride

CAS RN

1240526-11-7
Record name Acetamide, 2-amino-N-1-naphthalenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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